molecular formula C8H5BrN2O B1285659 2-Bromo-5-phenyl-1,3,4-oxadiazole CAS No. 51039-53-3

2-Bromo-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1285659
CAS No.: 51039-53-3
M. Wt: 225.04 g/mol
InChI Key: XMTNHCRGHQLOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-phenyl-1,3,4-oxadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antiviral, and anticancer activities . The compound interacts with enzymes such as hydrolases and oxidoreductases, inhibiting their activity and thereby affecting metabolic pathways. Additionally, this compound can bind to proteins involved in cell signaling, modulating their function and leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes . Furthermore, this compound can inhibit the proliferation of bacterial cells by disrupting their cell wall synthesis and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound acts as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth and tumor progression . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and disrupted energy production . Additionally, this compound can affect the biosynthesis of nucleotides and amino acids, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and apoptosis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with bromo-substituted nitroalkanes. One common method includes the reaction of acyl hydrazides with bromo nitroalkanes under mild, non-dehydrative conditions, which avoids the formation of diacyl hydrazide intermediates . The reaction conditions are generally mild, often involving standard aqueous washes to remove co-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while reactions with thiols can produce thioether derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .

Properties

IUPAC Name

2-bromo-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTNHCRGHQLOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585415
Record name 2-Bromo-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51039-53-3
Record name 2-Bromo-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
2-Bromo-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
2-Bromo-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
2-Bromo-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
2-Bromo-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
2-Bromo-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.